molecular formula C14H14O5 B1443245 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one CAS No. 1283108-54-2

2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one

Cat. No. B1443245
M. Wt: 262.26 g/mol
InChI Key: ZEWWEQHOZDQDEV-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, also known as HMBP, is a chemical compound that has gained significant attention for its potential use in scientific research. HMBP belongs to the class of pyranones, which are known for their diverse biological activities. In

Scientific Research Applications

Chemical Synthesis and Modification

  • 2-Hydroxymethyl-3-hydroxy-4H-pyran-4-one (α-Hydroxymaltol) can be converted into various derivatives, such as aldehydes and carboxylic acids, through methods like oxidation by barium manganate and reaction with hydrogen bromide (Looker & Cliffton, 1986).

Synthesis of Substituted Compounds

  • Substituted 2-aminobenzo[b]pyrans have been synthesized via condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the versatility of 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one in the synthesis of complex molecules (Shestopalov et al., 2003).

Medicinal and Pharmaceutical Applications

  • Pyrano[3,2-b]pyrans, which include derivatives of 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, are significant in medicinal chemistry due to their broad biological activities. These compounds are used in synthesizing various drug candidates and synthetic compounds (Borah et al., 2021).

Heterocyclic Compound Synthesis

  • The compound is a precursor for the synthesis of various aromatic and heterocyclic compounds, demonstrating its utility in the creation of diverse chemical structures (Singh et al., 2007).

Functionalization and Reactivity Studies

  • 2-(Hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one is involved in various functionalization reactions, highlighting its reactivity and utility in synthetic chemistry (Paulson et al., 2002).

Formation of Bioactive Derivatives

  • The compound can undergo acylation and nucleophilic substitution reactions, leading to derivatives with herbicidal and growth-regulatory activities, indicating its potential in agricultural chemistry (Veverka & Kráľovičová, 1990).

properties

IUPAC Name

2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-17-11-4-2-3-10(5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWWEQHOZDQDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174887
Record name 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one

CAS RN

1283108-54-2
Record name 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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